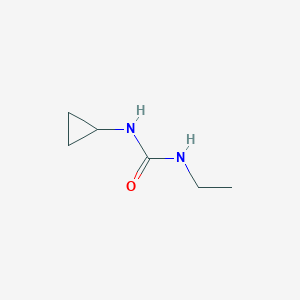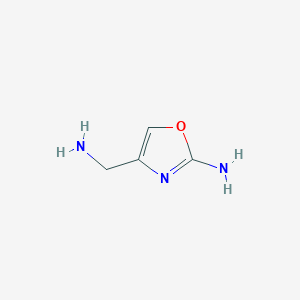![molecular formula C7H14N2 B11924428 6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)
6-Methyl-1,6-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,6-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a diazaspiro ring system is fused with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-diazaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazaspiro ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazaspiro ring .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,6-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 6-Methyl-1,6-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diazaspiro[2.5]octane: Lacks the methyl group, which can affect its reactivity and applications.
2,6-Diazaspiro[3.4]octane:
Uniqueness
6-Methyl-1,6-diazaspiro[2.5]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methyl-1,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-7(3-5-9)6-8-7/h8H,2-6H2,1H3 |
InChI-Schlüssel |
ILLLJXNNCDXSBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)




